2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
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Overview
Description
2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[4,3-b]pyridin-2-yl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[4,3-b]pyridin-2-yl core.
Introduction of the Dichloro Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the dichloro groups at the desired positions on the benzene ring.
Amidation Reaction: The final step involves the reaction of the dichloro-substituted intermediate with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-methyl-5-oxo-2H-chromen-2-yl)benzamide
- 2,4-dichloro-N-(4-methyl-5-oxo-1H-pyridin-2-yl)benzamide
Uniqueness
2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is unique due to its specific structural features, including the chromeno[4,3-b]pyridin-2-yl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-10-8-16(24-19(25)12-7-6-11(21)9-14(12)22)23-18-13-4-2-3-5-15(13)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYWHGUEPDTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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